molecular formula C13H25NO4 B8396467 2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid

Cat. No.: B8396467
M. Wt: 259.34 g/mol
InChI Key: AMAFOMIBEAFCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is valuable in various chemical processes due to its stability and ease of removal under specific conditions.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group to protect it during various chemical reactions. The deprotection process involves the cleavage of the Boc group, typically using strong acids or specific reagents, to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C13H25NO4/c1-9(2)7-6-8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

AMAFOMIBEAFCPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (13.2 ml; 0.094 mol) in 130 ml tetrahydrofurane (THF) was cooled down to about −40° C. n-Butyllithium (37 ml of a 2.5 M solution in hexane; 0.094 mol) was added dropwise. The temperature was left to return to about 0° C. At this temperature, Boc-glycine (5 g; 0.028 mol) in solution in 30 ml THF was introduced into the mixture. After ten minutes at this temperature, 1-bromo-4-methylpentane (7.9 ml; 0.056 mol) in solution in 20 ml THF was quickly added. The temperature was then left to return to about 23° C. and the mixture agitated for about one hour at this temperature. After hydrolysis with 100 ml water and acidification with 150 ml of a saturated potassium hydrogenosulfate solution, the obtained mixture was extracted with 2 times 50 ml ethyl acetate. The organic phase was washed with 100 ml water followed by 100 ml of a saturated sodium chloride solution. After drying on magnesium sulfate and evaporation of the solvent, the residue obtained was purified on a silica column (eluent: ethyl acetate-heptane/6-4) to produce a white-colored powder with a yield of 50%. MH+=260.3.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
7.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.